molecular formula C25H35N3O B1585128 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol CAS No. 23328-53-2

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

Cat. No. B1585128
CAS RN: 23328-53-2
M. Wt: 393.6 g/mol
InChI Key: VQMHSKWEJGIXGA-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, also known as BDM, is a phenolic compound that is used in a variety of scientific research applications. BDM is a derivative of benzotriazole, an organic compound that has been studied extensively for its antibacterial, antifungal, and antiviral properties. BDM has been found to be effective in inhibiting the growth of a variety of bacteria, fungi, and viruses. It has also been used in the synthesis of a variety of pharmaceuticals and other compounds.

Scientific Research Applications

Photovoltaic Device Applications

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, a benzotriazole derivative, has been utilized in the development of conjugated copolymers for organic solar cell applications. The compound contributes to the synthesis of polymers that exhibit potential as materials in bulk heterojunction photovoltaic devices. Research has demonstrated that copolymers blended with [6,6]phenyl-C61-butyric acid methyl ester show promising performance in terms of open circuit voltage, short-circuit current density, and power conversion efficiency under specific illumination conditions (Karakus et al., 2012).

Chemical Oxidation and Environmental Impact

The use of benzotriazole UV stabilizers, which include 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol variants, in various industrial applications has raised concerns about their environmental impact. These compounds are highly resistant to biological and chemical degradation, leading to accumulation in the environment and in living organisms. Research into the chemical oxidation of benzotriazoles, including the use of peracetic acid in combination with d-electron metal ions, aims to address these environmental concerns by exploring more effective degradation pathways (Kiejza et al., 2022).

Electrochemical and Optical Properties

The electrochemical and optical properties of solution-processable benzotriazole-containing copolymers have been studied, revealing the potential use of these materials in electrochromic applications. These studies focus on copolymers that can switch between colored and transparent states, highlighting their potential in electrochromic devices and possibly in other optoelectronic applications (Karakus et al., 2012).

Electrocatalytic Hydrogen Production and C-C Coupling Reactions

Research into palladium(II) complexes containing benzotriazole-phenolate ligands, including 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, has shown promising applications in electrocatalytic hydrogen production and C-C coupling reactions. These studies offer insights into the potential use of these complexes in catalytic processes, contributing to advancements in chemical synthesis and energy production technologies (Cuzan-Munteanu et al., 2020).

properties

IUPAC Name

2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMHSKWEJGIXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051886
Record name 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051886
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Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

CAS RN

23328-53-2, 125304-04-3
Record name 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23328-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzotriazolyl dodecyl p-cresol (linear)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzotriazolyl dodecyl p-cresol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR)
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ
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Synthesis routes and methods I

Procedure details

In like manner, 5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl-2H-benzotriazole is prepared by substituting for the benzotriazole used above an equivalent amount of 5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
Quantity
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5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
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Reaction Step Two

Synthesis routes and methods II

Procedure details

In like manner, 5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole is prepared by substituting for the benzotriazole used above an equivalent amount of 5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
Name
5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
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2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
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2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
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2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Reactant of Route 6
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

Citations

For This Compound
36
Citations
M Kuwagata, M Tsuboi, T Igarashi… - Fundamental …, 2023 - jstage.jst.go.jp
2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol (BTMLP, CAS No. 125304-04-3) is widely used as a liquid ultraviolet absorber that prevents deterioration of synthetic resins and so …
Number of citations: 3 www.jstage.jst.go.jp
O Cuzan‐Munteanu, D Sirbu, M Giorgi… - European Journal of …, 2020 - Wiley Online Library
Three neutral palladium(II) complexes [Pd(L n ) 2 ] (n = 1,2,3) containing benzotriazole‐phenolate ligands HL 1 = 2‐(2H‐benzotriazol‐2‐yl)‐6‐dodecyl‐4‐methylphenol; HL 2 = 2‐(2H‐…
Y Watanabe, S Hattori, C Fujino… - Fundamental …, 2019 - jstage.jst.go.jp
Benzotriazole ultraviolet stabilizers (BUVSs) are widely used as ultraviolet filters in various consumer and industrial products. For this purpose, we examined the effects of 10 BUVSs …
Number of citations: 7 www.jstage.jst.go.jp
I Arronte Basulto - 2020 - accedacris.ulpgc.es
The growing use of ultraviolet (UV) light protection compounds on a wide range of personal care products (PCPs), plastics, industrial products and textiles has turned them on chemicals …
Number of citations: 0 accedacris.ulpgc.es
X Chen, W Liu, B Dong, J Lee, HOT Ware… - Advanced …, 2018 - Wiley Online Library
Advancements in three‐dimensional (3D) printing technology have the potential to transform the manufacture of customized optical elements, which today relies heavily on time‐…
Number of citations: 130 onlinelibrary.wiley.com
SH Mikkelsen, C Lassen, M Warming, E Hansen… - Survey of chemical …, 2015 - pac.gr
This section is intended to provide a brief overview of the readily available information on environmental hazards associated with the 19 substances selected for screening. It is …
Number of citations: 22 www.pac.gr
M Kuwagata, M Tsuboi, T Igarashi… - Fundamental …, 2023 - jstage.jst.go.jp
2-Butylbenzo [d] isothiazol-3 (2H)-one (BBIT, CAS No. 4299-07-4) is widely used as an industrial antiseptic and antifungal agent. To investigate its toxicological properties and …
Number of citations: 3 www.jstage.jst.go.jp
L Liu, S Liu, M Schelp, X Chen - ACS Applied Materials & …, 2021 - ACS Publications
Nature often provides unique and elegant solutions for solving engineering problems. For example, cactus, desert grass, and Nepenthes alata have provided inspirations for the design …
Number of citations: 33 pubs.acs.org
Q Qin, J Huang, J Yao, W Gao - Rapid Prototyping Journal, 2021 - emerald.com
Purpose Scanning projection-based stereolithography (SPSL) is a powerful technology for additive manufacturing with high resolution as well as large building area. However, the …
Number of citations: 7 www.emerald.com
S Onoue, K Hosoi, T Toda, H Takagi, N Osaki… - Toxicology in Vitro, 2014 - Elsevier
A previous multi-center validation study demonstrated high transferability and reliability of reactive oxygen species (ROS) assay for photosafety evaluation. The present validation study …
Number of citations: 30 www.sciencedirect.com

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